REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6](O)[O:7][CH2:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-:13].[Cs+].[Cs+].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]([CH2:19][C:20]([O:21][CH2:22][CH3:18])=[O:13])[O:7][CH2:8][C:4]=2[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(OC2)O)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Triethyl phosphonoacetate
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
caesium carbonate
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 20 min the cold bath was removed
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (1:4)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |